molecular formula C11H14N2O4 B13659442 (R)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate

(R)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate

Cat. No.: B13659442
M. Wt: 238.24 g/mol
InChI Key: NGEWHDOZPGSSLG-SECBINFHSA-N
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Description

®-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate is a chiral compound with significant applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a hydroxy group, and a carbamate group attached to a benzyl moiety. Its stereochemistry plays a crucial role in its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl alcohol, amino acids, and carbamates.

    Reaction Conditions: The reaction conditions often include the use of protecting groups to ensure selective reactions. Common reagents include bases like sodium hydroxide and acids like hydrochloric acid.

    Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as chromatography or the use of chiral catalysts are employed.

Industrial Production Methods

In industrial settings, the production of ®-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Processes: Implementing automated processes for precise control of reaction conditions.

    Purification: Employing advanced purification techniques like crystallization and distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Formation of benzyl ketones or aldehydes.

    Reduction: Formation of benzyl alcohols.

    Substitution: Formation of benzyl halides.

Scientific Research Applications

®-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate involves:

    Molecular Targets: Interacting with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulating biochemical pathways related to its target enzymes or receptors.

    Effects: Inhibiting or activating specific biological processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate: The enantiomer of the compound with different stereochemistry.

    Benzyl carbamate: Lacks the amino and hydroxy groups, leading to different reactivity and applications.

    N-Benzylglycine: Similar structure but with different functional groups.

Uniqueness

®-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity compared to its analogs.

This detailed article provides a comprehensive overview of ®-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

benzyl N-[(2R)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C11H14N2O4/c12-10(15)9(6-14)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,14H,6-7H2,(H2,12,15)(H,13,16)/t9-/m1/s1

InChI Key

NGEWHDOZPGSSLG-SECBINFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CO)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)N

Origin of Product

United States

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